molecular formula C16H17NO5 B606067 B I09

B I09

Cat. No.: B606067
M. Wt: 303.31 g/mol
InChI Key: UYYMWNUDIOPESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

B-I09, also known as B-I09 or BI09 or 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-1benzopyrano[3,4-c]pyridin-5-one, primarily targets the Inositol-requiring enzyme 1 (IRE1) . IRE1 is a central regulator of the unfolded protein response (UPR), and inhibiting its activity is likely to be beneficial for treating diseases related to proteostasis .

Mode of Action

B-I09 was developed as a prodrug to target the RNase activity of IRE1, leading to the suppressed expression of XBP1s . It effectively blocks the RNase activity of IRE1 in dendritic cells . This interaction with its targets results in the suppression of XBP1s in targeted cells .

Biochemical Pathways

The IRE1–XBP1 pathway of the endoplasmic reticulum (ER) stress response is the primary biochemical pathway affected by B-I09 . The ER stress response is a cellular process triggered by an accumulation of misfolded or unfolded proteins in the ER. B-I09’s inhibition of IRE1’s RNase activity suppresses the expression of XBP1s, a transcription factor that plays a crucial role in the ER stress response .

Result of Action

The molecular and cellular effects of B-I09’s action include a dose-dependent decrease in XBP1s protein level that correlates with cell proliferation and viability . It has been shown to induce leukemic regression without causing systemic toxicity in mouse models . Furthermore, B-I09 suppressed the growth of ARID1A-inactivated ovarian clear cell carcinomas (OCCCs) in vivo in orthotopic xenograft, patient-derived xenograft, and genetic mouse models .

Action Environment

The action, efficacy, and stability of B-I09 can be influenced by various environmental factors. For instance, the compound was administered frequently using 100% DMSO as a carrier in some studies

Preparation Methods

Synthetic Routes and Reaction Conditions: B I09 is synthesized through a series of chemical reactions involving tricyclic chromenone derivatives. The synthesis typically involves the formation of a masked aldehyde functionality that targets lysine 907 in the RNase domain of IRE1α through specific Schiff base formation .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and stability. The compound is often produced in solid form and stored at low temperatures to maintain its efficacy .

Chemical Reactions Analysis

Types of Reactions: B I09 primarily undergoes inhibition reactions where it targets the RNase activity of IRE1. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as tricyclic chromenone derivatives and specific aldehyde-masking groups. The reactions are usually carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic chromenone-based inhibitor itself, which is highly effective in inhibiting the splicing of XBP1 mRNA in human cells .

Comparison with Similar Compounds

Uniqueness of B I09: this compound stands out due to its high efficacy in inhibiting the splicing of XBP1 mRNA and its ability to promote leukemic regression without causing systemic toxicity. Its unique mechanism of action and stability make it a valuable tool in cancer research and therapeutic development .

Properties

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B I09
Reactant of Route 2
B I09
Reactant of Route 3
B I09
Reactant of Route 4
B I09
Reactant of Route 5
Reactant of Route 5
B I09
Reactant of Route 6
Reactant of Route 6
B I09

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.